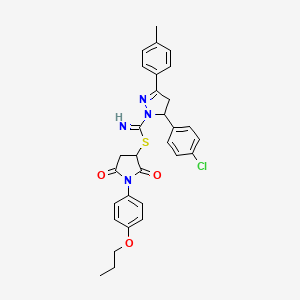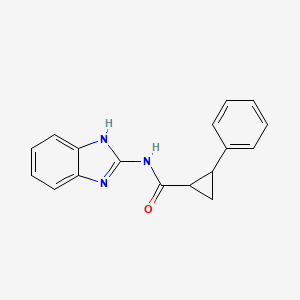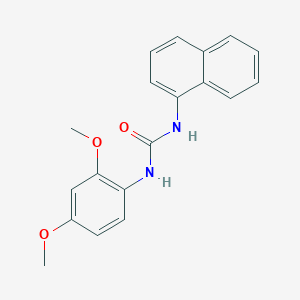
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural anticoagulant that was first discovered in spoiled sweet clover hay. It is a coumarin derivative that has been widely used in scientific research applications due to its unique properties.
作用機序
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one acts as a competitive inhibitor of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one also inhibits the action of vitamin K-dependent carboxylase, which is responsible for the carboxylation of glutamic acid residues in clotting factors. This carboxylation is essential for the binding of calcium ions, which are necessary for the proper function of clotting factors.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been shown to have a potent anticoagulant effect in vivo and in vitro. It inhibits the synthesis of clotting factors, leading to a decrease in the formation of blood clots. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a widely used anticoagulant that has been extensively studied in scientific research applications. Its anticoagulant properties make it a valuable tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. However, the use of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one in lab experiments has limitations. It has a narrow therapeutic window, and its anticoagulant effect can be unpredictable. Additionally, 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can interfere with other metabolic pathways, leading to unwanted side effects.
将来の方向性
There are several future directions for the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one. One area of research is the development of more selective inhibitors of vitamin K epoxide reductase. These inhibitors could have a more predictable anticoagulant effect and fewer unwanted side effects. Another area of research is the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one's anti-inflammatory and antioxidant properties. These properties may have therapeutic potential in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the use of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one as a tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors will continue to be an important area of research.
合成法
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin by reacting it with acetic anhydride and propionic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified through recrystallization and is obtained as a white crystalline powder.
科学的研究の応用
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research applications due to its anticoagulant properties. It is used to study the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one inhibits the action of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect.
特性
IUPAC Name |
4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-4-11(17-7-10(3)15)14-9(2)6-13(16)18-12(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQNQYCHXALBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)

![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5123996.png)
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)

![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)